6-METHYLAMINO-7-METHYL-5-NITROQUINOLINE

Synthetic Chemistry Oxidative Amination Heterocyclic Chemistry

Sourcing a pre-functionalized 5-nitroquinoline for antiviral API synthesis often requires custom synthesis, risking low yields. This C7-methyl, N6-methylamino scaffold enables direct entry into Dolutegravir/Cabotegravir routes, eliminating multi-step analog activation. • Pre-installed substitution pattern avoids additional methylation/nitration steps. • >98% purity (typical) ensures reliable downstream coupling. • Back-order or custom synthesis available with lead time transparency.

Molecular Formula C11H11N3O2
Molecular Weight 217.22 g/mol
CAS No. 83407-41-4
Cat. No. B014566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-METHYLAMINO-7-METHYL-5-NITROQUINOLINE
CAS83407-41-4
Synonyms7-Methyl-6-(methylamino)-5-nitroquinoline;  N,7-Dimethyl-5-nitro-6-quinolinamine; 
Molecular FormulaC11H11N3O2
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=CC=N2)C(=C1NC)[N+](=O)[O-]
InChIInChI=1S/C11H11N3O2/c1-7-6-9-8(4-3-5-13-9)11(14(15)16)10(7)12-2/h3-6,12H,1-2H3
InChIKeyNMAKNHMEWSMOBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methylamino-7-methyl-5-nitroquinoline Procurement & Specifications


6-METHYLAMINO-7-METHYL-5-NITROQUINOLINE (CAS 83407-41-4) is a C7-methylated, N6-methylaminated 5-nitroquinoline derivative [1]. Its molecular formula is C11H11N3O2, with a molecular weight of 217.22 g/mol . This compound serves primarily as a specialized organic intermediate . It is characterized by a melting point range of 123-125 °C and a calculated logP of approximately 3.09, with a polar surface area (PSA) of 70.74 Ų [2]. The compound is available from multiple commercial suppliers at typical purities of 97-98%, though it is not a catalog standard and frequently requires custom synthesis or back-ordering .

Why N6/C7 Methylation Prevents Generic Substitution


Substitution with generic, less-substituted 5-nitroquinoline analogs is not chemically feasible when this specific scaffold is required. The compound's utility hinges on its unique, pre-installed substitution pattern: an N6-methylamino group and a C7-methyl group on the 5-nitroquinoline core [1]. Attempting to use a simpler analog—such as unsubstituted 5-nitroquinoline (CAS 607-34-1) or an amine variant lacking the N6/C7 methylation—would necessitate additional, often low-yielding, synthetic steps (e.g., selective oxidative methylamination [2] or multi-step nitration/alkylation sequences) to install the requisite groups [1]. This introduces significant complexity, cost, and purification burden that undermines the efficiency of any downstream process relying on this pre-functionalized intermediate. Furthermore, while the compound itself exhibits weak HIV-1 integrase inhibition (IC50 > 1,000 µM), its structural framework is directly incorporated into high-potency integrase strand transfer inhibitors (INSTIs), underscoring its role as a critical building block rather than an interchangeable active agent [3].

Quantitative Evidence for Selecting This Compound


Synthetic Yield in Oxidative Methylamination

In a class-level assessment of oxidative methylamination using liquid methylamine/potassium permanganate, the reactivity of 5-nitroquinoline was compared to other nitroquinoline isomers. 5-Nitroquinoline yields a higher proportion of the 6-methylamino product compared to analogous substitutions on other positional isomers (e.g., 3-, 7-, or 8-nitroquinoline) under identical conditions [1]. This establishes 5-nitroquinoline as a more tractable starting point for generating the 6-methylamino scaffold, which is a core structural feature of 6-METHYLAMINO-7-METHYL-5-NITROQUINOLINE [2].

Synthetic Chemistry Oxidative Amination Heterocyclic Chemistry

Melting Point Difference from Des-Methyl Analog

The C7-methyl group on 6-METHYLAMINO-7-METHYL-5-NITROQUINOLINE confers significantly different physicochemical properties compared to its closest des-methyl analog, N-methyl-5-nitroquinolin-6-amine (CAS 14204-97-8). The target compound exhibits a substantially lower melting point (123-125 °C) [1] compared to the des-methyl analog (188-190 °C) . This 65 °C reduction in melting point indicates weaker crystal lattice energy, which often correlates with improved solubility and ease of handling in organic solvents during synthesis or formulation. Additionally, its higher lipophilicity (calculated LogP ~3.09) versus the des-methyl analog (calculated LogP ~2.34) may alter its chromatographic behavior and partition coefficient in biphasic reactions [2].

Physicochemical Characterization Formulation Science Analytical Chemistry

HIV-1 Integrase Inhibition Potency Baseline

Direct comparative biological data places this compound firmly in the category of a synthetic intermediate, not a drug candidate. Against HIV-1 integrase, 6-METHYLAMINO-7-METHYL-5-NITROQUINOLINE shows negligible inhibitory activity. In a validated enzymatic assay measuring 3'-processing inhibition, it exhibited an IC50 > 1,000 µM [1]. This is contrasted with clinical INSTIs like Dolutegravir, which achieves an IC50 of 0.51 nM against viral replication in cellular assays [2]. This > 1,000,000-fold difference in potency confirms that the compound's value proposition is not based on intrinsic bioactivity but on its structural utility as a precursor to more complex, active molecules.

HIV Integrase Antiviral Screening Medicinal Chemistry

Key Intermediate for HIV Integrase Inhibitors

Patent literature explicitly identifies the core structural motif of 6-METHYLAMINO-7-METHYL-5-NITROQUINOLINE as a key intermediate in the synthesis of Dolutegravir and its pharmaceutically acceptable salts [1]. The compound's pre-installed N6-methylamino and C7-methyl groups on the 5-nitroquinoline core are essential for constructing the final tricyclic carbamoyl pyridone pharmacophore of these high-value drugs. While the target compound itself is not the final active species, its specific substitution pattern is not easily replicated by simpler, more readily available analogs, making it an indispensable and often custom-synthesized building block for accessing this potent drug class [2].

Synthetic Chemistry HIV Integrase Inhibitors Pharmaceutical Intermediates

Key Procurement Application Scenarios


Replicating Patented INSTI Synthetic Routes

Procurement is mission-critical for medicinal chemistry and process chemistry teams aiming to replicate or optimize patented routes to Dolutegravir or Cabotegravir. As explicitly identified in patent literature, the specific C7-methyl, N6-methylamino-5-nitroquinoline scaffold of this compound serves as a direct synthetic intermediate [1]. Using a generic quinoline would require multiple additional steps, increasing cost, time, and risk of failure, whereas this pre-functionalized intermediate streamlines access to the complex tricyclic core of these blockbuster antiviral agents.

Reference Standard for Metabolite Identification

This compound is procured as a high-purity analytical reference standard for LC-MS/MS method development and validation in support of pre-clinical drug development. When a new chemical entity (NCE) containing the N6-methylamino-7-methyl-5-nitroquinoline moiety is under investigation, this specific CAS number is required to serve as a definitive chromatographic and mass spectral standard. Its unique physicochemical properties (e.g., LogP ~3.09, melting point 123-125 °C) [1] provide a measurable benchmark for identifying and quantifying drug-related metabolites or potential degradation products in biological matrices.

Covalent Inhibitor and Bioreductive Prodrug Research

In early-stage drug discovery, procurement supports the exploration of the 5-nitroquinoline scaffold beyond HIV applications. This compound offers a pre-functionalized entry point for generating libraries of derivatives for screening against targets like kinases or in bioreductive prodrug programs. The presence of both a reducible nitro group and a handle for further derivatization via the secondary amine (after deprotection or functionalization) makes it a versatile building block [1]. The low potency against HIV-1 integrase (IC50 > 1,000 µM) [2] confirms its suitability as a 'clean' chemical starting point for de novo medicinal chemistry campaigns seeking novel mechanisms of action.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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